molecular formula C30H35N3O4 B12492618 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B12492618
M. Wt: 501.6 g/mol
InChI Key: QIOUUEKJQZDCFI-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-PROPOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-PROPOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable benzyl halide under basic conditions.

    Amidation reaction: The piperazine derivative can then be reacted with 4-propoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions could target the amide or ester functionalities.

    Substitution: Nucleophilic substitution reactions could occur at the piperazine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-PROPOXYBENZAMIDO)BENZOATE could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its piperazine moiety.

    Medicine: Exploration as a potential therapeutic agent for conditions like anxiety or depression.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-PROPOXYBENZAMIDO)BENZOATE would depend on its specific biological target. Piperazine derivatives often act on neurotransmitter receptors, such as serotonin or dopamine receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHOXYBENZAMIDO)BENZOATE
  • ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ETHOXYBENZAMIDO)BENZOATE

Uniqueness

ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-PROPOXYBENZAMIDO)BENZOATE is unique due to its specific substitution pattern on the benzene ring and the presence of the propoxy group, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C30H35N3O4

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(4-propoxybenzoyl)amino]benzoate

InChI

InChI=1S/C30H35N3O4/c1-3-20-37-26-13-10-24(11-14-26)29(34)31-27-21-25(30(35)36-4-2)12-15-28(27)33-18-16-32(17-19-33)22-23-8-6-5-7-9-23/h5-15,21H,3-4,16-20,22H2,1-2H3,(H,31,34)

InChI Key

QIOUUEKJQZDCFI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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